2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a fascinating compound known for its unique chemical structure and properties. It's a part of the pyrazolopyrimidine class, which often finds applications in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
The compound, also known as 4-[5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole, is a selective antagonist for the estrogen receptor β (ERβ) . ERβ is one of the two main types of estrogen receptors, the other being ERα. These receptors are involved in the regulation of various biological processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
The compound interacts with its target, ERβ, by binding to the receptor and inhibiting its activity . This prevents the receptor from responding to estrogen, a hormone that can stimulate cell growth and proliferation . By blocking ERβ, the compound can potentially influence the growth and development of cells, particularly in tissues where this receptor is highly expressed .
Biochemical Pathways
The compound’s action on ERβ can affect various biochemical pathways. One key pathway is the estrogen signaling pathway, which plays a crucial role in the regulation of cell growth and differentiation . By inhibiting ERβ, the compound can potentially disrupt this pathway, leading to changes in cell behavior .
Pharmacokinetics
The compound is soluble in dmso, suggesting it may be well-absorbed and distributed in the body
Result of Action
The compound’s action on ERβ can have various molecular and cellular effects. For instance, it has been shown to reduce follicle-stimulating hormone (FSH)-mediated cyclic adenosine monophosphate (cAMP) production by 80% . These effects suggest that the compound can selectively modulate the activity of ERβ, potentially influencing cell growth and proliferation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the presence of other molecules, such as hormones or drugs, can affect the compound’s ability to bind to its target and exert its effects . Additionally, factors such as pH, temperature, and the presence of certain enzymes can potentially affect the compound’s stability and activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of suitable precursors. One common route includes the reaction of a pyrazole derivative with a pyrimidine derivative under the influence of a strong base, like sodium hydride, in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The use of catalysts like palladium on carbon (Pd/C) can also facilitate hydrogenation steps if needed.
Industrial Production Methods
On an industrial scale, the production may involve continuous flow chemistry to streamline the synthesis and ensure consistent yields. The scalability of the process relies on the optimization of reaction conditions, such as temperature, pressure, and reactant concentration, to maximize efficiency and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various reactions, including:
Oxidation: : This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyls or carbonyls.
Reduction: : Hydrogenation reactions using catalysts like palladium on carbon can reduce double bonds or nitro groups in the molecule.
Substitution: : Halogenated reagents can introduce substituents on the pyrazole or pyrimidine rings under the influence of Lewis acids.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: potassium permanganate, chromium trioxide
Reducing agents: hydrogen gas with palladium on carbon
Substituting agents: halogenated compounds with Lewis acids like aluminum chloride
Major Products Formed
The products vary based on the reaction:
Oxidation may yield alcohols, ketones, or carboxylic acids.
Reduction typically produces amines or saturated hydrocarbons.
Substitution results in halogenated derivatives or compounds with different functional groups.
Scientific Research Applications
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is extensively studied for its applications in:
Chemistry: : It acts as a building block for synthesizing more complex molecules with potential biological activities.
Biology: : Researchers explore its role as an enzyme inhibitor or a signaling pathway modulator.
Medicine: : Its structure is investigated for potential therapeutic effects, particularly in anti-inflammatory, anti-cancer, and antiviral treatments.
Industry: : The compound is used in materials science for developing novel materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidines like:
2-[1-methyl-5-(chloromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
2-[1-methyl-5-(fluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine
The uniqueness of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine lies in its trifluoromethyl groups, which enhance its stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F9N5/c1-26-10(13(20,21)22)5(4-23-26)6-2-9-24-7(11(14,15)16)3-8(12(17,18)19)27(9)25-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMNBVQEGXTYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=CC(=NC3=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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